molecular formula C22H32ClNO2 B14684439 1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride CAS No. 35132-77-5

1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride

Cat. No.: B14684439
CAS No.: 35132-77-5
M. Wt: 377.9 g/mol
InChI Key: LQCQLTBNGNRPIE-UHFFFAOYSA-N
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Description

1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. Its structure suggests it could be a beta-blocker or a similar type of compound, but specific details would require further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the benzylphenethyl group, the attachment of the isobutylamino group, and the final hydrochloride formation. Typical reaction conditions might include:

    Reagents: Benzyl chloride, phenethylamine, isobutylamine, hydrochloric acid.

    Conditions: Solvent (e.g., ethanol), temperature control, and purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: For consistent and scalable reactions.

    Automated purification systems: To ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might convert it to different amine forms.

    Substitution: Halogenation or other substitution reactions could modify its structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), catalysts (e.g., palladium).

Major Products

The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.

Scientific Research Applications

1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potentially as a tool for studying biological pathways.

    Medicine: Possible therapeutic uses, such as in cardiovascular treatments.

    Industry: As a component in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. If it acts as a beta-blocker, it might:

    Molecular Targets: Bind to beta-adrenergic receptors.

    Pathways Involved: Inhibit the effects of adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar structure.

    Atenolol: Another beta-blocker with different pharmacokinetics.

    Metoprolol: Similar in function but with unique properties.

Uniqueness

1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride might offer unique benefits such as different binding affinities, metabolic stability, or side effect profiles compared to these similar compounds.

Properties

CAS No.

35132-77-5

Molecular Formula

C22H32ClNO2

Molecular Weight

377.9 g/mol

IUPAC Name

1-(1,3-diphenylpropan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C22H31NO2.ClH/c1-18(2)15-23-16-21(24)17-25-22(13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20;/h3-12,18,21-24H,13-17H2,1-2H3;1H

InChI Key

LQCQLTBNGNRPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.Cl

Origin of Product

United States

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